![molecular formula C28H31N3O B14075964 (E)-2-(2-(tert-Butyl)-6-(2-(2,6,6-trimethyl-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)vinyl)-4H-pyran-4-ylidene)malononitrile](/img/structure/B14075964.png)
(E)-2-(2-(tert-Butyl)-6-(2-(2,6,6-trimethyl-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)vinyl)-4H-pyran-4-ylidene)malononitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-(2-tert-Butyl-6-(2-(2,6,6-trimethyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)vinyl)-4H-pyran-4-ylidene)malononitrile is a complex organic compound with a unique structure that includes a pyran ring, a pyrroloquinoline moiety, and a malononitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-tert-Butyl-6-(2-(2,6,6-trimethyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)vinyl)-4H-pyran-4-ylidene)malononitrile typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrroloquinoline core, the construction of the pyran ring, and the introduction of the malononitrile group. The reaction conditions often require the use of strong bases, high temperatures, and inert atmospheres to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
(E)-2-(2-tert-Butyl-6-(2-(2,6,6-trimethyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)vinyl)-4H-pyran-4-ylidene)malononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the malononitrile group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce fully saturated analogs.
科学研究应用
Chemistry
In chemistry, (E)-2-(2-tert-Butyl-6-(2-(2,6,6-trimethyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)vinyl)-4H-pyran-4-ylidene)malononitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound has potential applications as a fluorescent probe due to its conjugated system, which can absorb and emit light. It may also serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In industry, the compound can be used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
作用机制
The mechanism of action of (E)-2-(2-tert-Butyl-6-(2-(2,6,6-trimethyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)vinyl)-4H-pyran-4-ylidene)malononitrile involves its interaction with specific molecular targets. For example, in biological systems, it may bind to proteins or nucleic acids, altering their function. The compound’s conjugated system allows it to participate in electron transfer reactions, which can modulate the activity of enzymes and other biomolecules.
相似化合物的比较
Similar Compounds
(E)-2-(2-tert-Butyl-6-(2-(2,6,6-trimethyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)vinyl)-4H-pyran-4-ylidene)malononitrile: shares similarities with other conjugated organic compounds, such as:
Uniqueness
The uniqueness of (E)-2-(2-tert-Butyl-6-(2-(2,6,6-trimethyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)vinyl)-4H-pyran-4-ylidene)malononitrile lies in its specific combination of structural features, which confer distinct electronic and photophysical properties. This makes it particularly valuable for applications in organic electronics and as a research tool in chemical and biological studies.
属性
分子式 |
C28H31N3O |
|---|---|
分子量 |
425.6 g/mol |
IUPAC 名称 |
2-[2-tert-butyl-6-[(E)-2-(2,9,9-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-6-yl)ethenyl]pyran-4-ylidene]propanedinitrile |
InChI |
InChI=1S/C28H31N3O/c1-18-11-21-12-19(13-24-26(21)31(18)10-9-28(24,5)6)7-8-23-14-20(22(16-29)17-30)15-25(32-23)27(2,3)4/h7-8,12-15,18H,9-11H2,1-6H3/b8-7+ |
InChI 键 |
UBEXEFRJHYAJLK-BQYQJAHWSA-N |
手性 SMILES |
CC1CC2=C3N1CCC(C3=CC(=C2)/C=C/C4=CC(=C(C#N)C#N)C=C(O4)C(C)(C)C)(C)C |
规范 SMILES |
CC1CC2=C3N1CCC(C3=CC(=C2)C=CC4=CC(=C(C#N)C#N)C=C(O4)C(C)(C)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3'-Fluoro-4-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14075884.png)

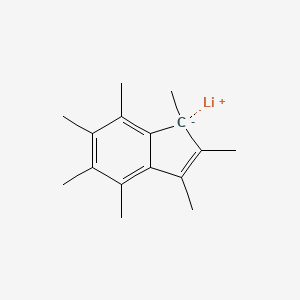

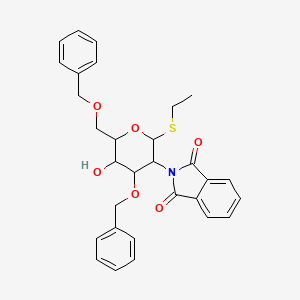

![2-(5'-(3,5-dimethylisoxazol-4-yl)-2'',4''-dioxo-2'H-dispiro[cyclopropane-1,3'-indene-1',5''-oxazolidin]-3''-yl)-N-(4-fluorobenzyl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide](/img/structure/B14075924.png)
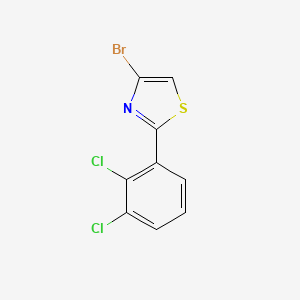

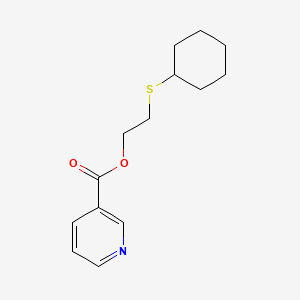

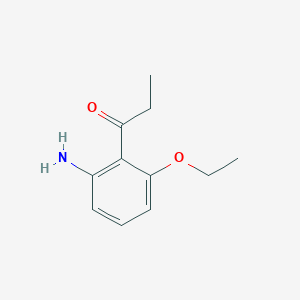

![2-[(Dimethylamino)methyl]-3,5,6-trimethylphenol](/img/structure/B14075984.png)
